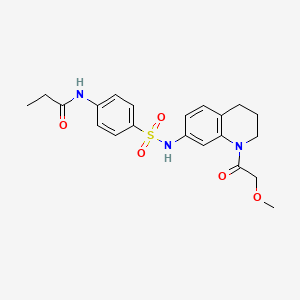
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is a complex chemical compound notable for its potential applications in pharmaceutical and biochemical research. Its unique structural properties make it an interesting subject for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide involves multiple steps. Typically, the process begins with the formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline through the reaction of 2-methoxyacetyl chloride with tetrahydroquinoline under anhydrous conditions. This intermediate is then sulfonated using a reagent such as sulfuryl chloride to yield N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide. Finally, the compound is reacted with 4-(bromophenyl)propionamide to form the desired product.
Industrial Production Methods: : On an industrial scale, these reactions are often carried out in large batch reactors, under controlled temperatures and pressures, to ensure high yield and purity. Solvent selection, reaction time, and purification steps are optimized for scalability and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the methoxyacetyl group, using oxidizing agents like potassium permanganate or chromic acid. Reduction reactions could target the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the tetrahydroquinoline moiety. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Hydrolysis: : Under acidic or basic conditions, the propionamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions: : Typical reagents include sulfuryl chloride for sulfonation, bromophenylpropionamide for coupling reactions, and various oxidizing and reducing agents for redox reactions. Reaction conditions vary from anhydrous environments to controlled pH environments, depending on the specific reaction pathway.
Major Products: : Major products from these reactions include sulfonamide derivatives, hydrolyzed amines, and oxidized or reduced forms of the original compound. The specific nature of the product depends on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
In Chemistry: : This compound serves as a versatile intermediate in organic synthesis, useful for constructing more complex molecules through its reactive functional groups.
In Biology: : Its structure allows for interactions with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.
In Medicine: : Potential therapeutic applications include its use as a scaffold for developing drugs targeting specific enzymes or receptors. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.
In Industry: : Its industrial applications could involve the synthesis of materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. Its sulfonamide group can mimic biological substrates, thereby inhibiting enzyme activity. Additionally, the tetrahydroquinoline moiety can engage in π-π stacking and hydrogen bonding interactions, influencing pathways involved in cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-sulfamoylphenyl)propionamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(4-(N-(1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)methanamide
Uniqueness: : N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide stands out due to its specific combination of functional groups that offer a unique balance of hydrophobicity and reactivity. This makes it particularly versatile for various chemical modifications and biological applications.
Propiedades
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-20(25)22-16-8-10-18(11-9-16)30(27,28)23-17-7-6-15-5-4-12-24(19(15)13-17)21(26)14-29-2/h6-11,13,23H,3-5,12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNJTAUNVSFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














